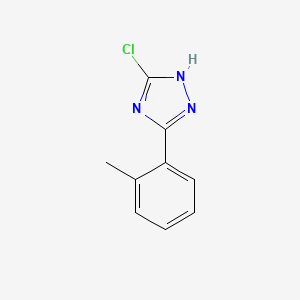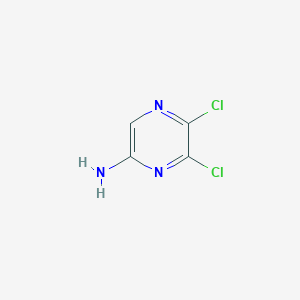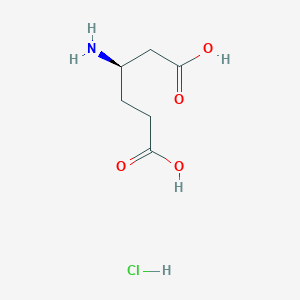
D-beta-homoglutamic acid-HCl
概要
説明
D-beta-homoglutamic acid-HCl: is a derivative of glutamic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a hydrochloride group, which enhances its solubility in water. The molecular formula of this compound is C6H12ClNO4, and it has a molar mass of 197.62 g/mol.
作用機序
Target of Action
D-beta-homoglutamic acid-HCl, also known as (3R)-3-aminohexanedioic acid hydrochloride , is a derivative of glutamic acid . Glutamic acid is an amino acid that plays a crucial role in protein synthesis and acts as a neurotransmitter in brain function . It is an excitatory neurotransmitter and a precursor for the synthesis of GABA in GABAergic neurons .
Mode of Action
It is known that glutamic acid activates both ionotropic and metabotropic glutamate receptors . The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Biochemical Pathways
It is a precursor for the synthesis of GABA in GABAergic neurons . It also plays a role in the citric acid cycle , contributing to energy production within cells.
Pharmacokinetics
It is known that physiological responses to surgery, critical illness, and subsequent resuscitation can alter both pharmacokinetics (pk) and pharmacodynamics (pd) . These changes may necessitate alterations in pharmacotherapy to achieve desired outcomes .
Result of Action
Given its relation to glutamic acid, it may influence neurotransmission and protein synthesis in the brain .
Action Environment
The action environment of this compound is likely to be influenced by various factors, including temperature, pH, and the presence of other molecules. It is recommended to store this compound at 2-8 °C , suggesting that temperature could affect its stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-beta-homoglutamic acid-HCl typically involves the use of 3-cyclohexenecarboxylic acid as a starting material. The compound is synthesized through a series of reactions, including Curtius rearrangement, which is known for its high yield . The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as crystallization and purification to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions: D-beta-homoglutamic acid-HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: D-beta-homoglutamic acid-HCl is used in various chemical research applications, including the study of amino acid derivatives and their properties. It serves as a model compound for understanding the behavior of similar amino acids under different conditions.
Biology: In biological research, this compound is used to study protein synthesis and enzyme interactions. Its role as an amino acid derivative makes it valuable for investigating metabolic pathways and cellular processes.
Medicine: The compound has potential applications in medicine, particularly in the development of pharmaceuticals. Its properties are studied to understand its effects on biological systems and its potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of various chemical products. Its solubility and reactivity make it suitable for use in different manufacturing processes.
類似化合物との比較
Glutamic Acid: A naturally occurring amino acid involved in protein synthesis and neurotransmission.
Glutamine: An amino acid similar to glutamic acid but with an amide group instead of a carboxylic acid group.
Poly-γ-glutamic Acid: A biopolymer consisting of repeating units of glutamic acid, used in various applications including drug delivery.
Uniqueness: D-beta-homoglutamic acid-HCl is unique due to its specific structure and the presence of a hydrochloride group, which enhances its solubility and reactivity. This makes it distinct from other similar compounds and valuable for specific research and industrial applications.
特性
IUPAC Name |
(3R)-3-aminohexanedioic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUKSNPNAOIQKU-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@H](CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B3037751.png)



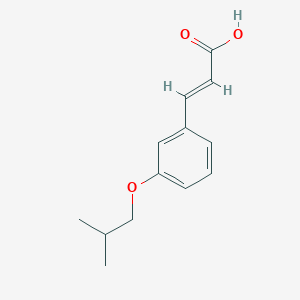
![N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]aniline](/img/structure/B3037762.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]piperazine](/img/structure/B3037763.png)
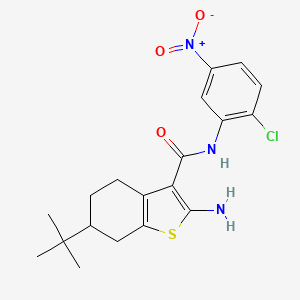
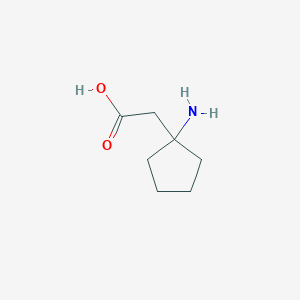
![1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B3037766.png)
![3-Bromo-5-ethoxy-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B3037767.png)
